4'-(4-Fluorophenyl)-2,2,2-trifluoroacetophenone
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Description
Synthesis Analysis
The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides. The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .Molecular Structure Analysis
The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Safety and Hazards
The safety data sheet for 4-Fluorophenol, a related compound, indicates that it is considered hazardous. It may cause respiratory irritation, is harmful if inhaled, causes serious eye irritation and damage, causes skin irritation and severe burns, and is harmful in contact with skin and if swallowed .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-fluorophenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(19)14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOAQAPBLPSVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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